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Compound of Interest

Compound Name: AM841

Cat. No.: B10778985 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to

the in vivo effects of AM841, a potent, peripherally acting CB1 receptor agonist, with a focus on

its comparative pharmacology in mouse and rat models.

AM841 is a high-affinity, covalent agonist of the cannabinoid 1 (CB1) receptor that has

garnered significant interest for its potent pharmacological effects without the central nervous

system (CNS) side effects typically associated with cannabinoid compounds.[1][2] This is

attributed to its peripherally restricted nature, limiting its ability to cross the blood-brain barrier.

[1][3] This guide provides a comparative analysis of the experimental data on AM841 in

different animal models, primarily focusing on its well-documented effects on gastrointestinal

motility in mice and rats.

Mechanism of Action
AM841 is a classical cannabinoid analogue that contains an isothiocyanate group, enabling it

to form a covalent bond with a cysteine residue within the sixth transmembrane helix of the

CB1 receptor.[1] This irreversible binding leads to sustained receptor activation. While it is

primarily a CB1 receptor agonist, it also has some affinity for the CB2 receptor. The activation

of CB1 receptors, which are abundantly expressed in the enteric nervous system, is the

primary mechanism through which AM841 exerts its effects on gastrointestinal function.[1][2]
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The following tables summarize the key quantitative data for AM841 in mouse and rat models,

highlighting its potency, peripheral restriction, and effects on gastrointestinal transit.

Table 1: Pharmacodynamic Comparison of AM841 in Mice and Rats

Parameter Mouse Rat Reference(s)

Primary Target CB1 Receptor CB1 Receptor [1][2]

EC50 (Upper GI

Transit)
0.004 mg/kg Not Reported [1]

Effective Dose (GI

Motility)

Significant inhibition at

doses as low as 0.001

mg/kg

Potent reduction at

0.1 mg/kg
[1][4]

Central Effects

(Analgesia,

Hypothermia,

Hypolocomotion)

None observed at

effective doses (0.1

and 1 mg/kg)

None observed at 0.1

mg/kg
[1][4]

Table 2: Pharmacokinetic Comparison of AM841 in Mice

Parameter Value Reference(s)

Brain/Plasma Ratio 0.05 [1]

Route of Administration Intraperitoneal (i.p.) [1]

Note: Detailed pharmacokinetic parameters for rats are not readily available in the reviewed

literature.

In-Depth Analysis of Effects in Animal Models
Mouse Models
Studies in mice have provided the most comprehensive in vivo characterization of AM841.
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Gastrointestinal Motility: AM841 potently and dose-dependently inhibits upper

gastrointestinal transit with an EC50 of 0.004 mg/kg.[1] It also significantly slows colonic

transit at doses as low as 0.1 mg/kg.[1] Notably, the inhibitory effects of AM841 on small

intestinal transit are abolished in CB1 receptor knockout mice, confirming its mechanism of

action.[1] In models of stress-induced accelerated gastrointestinal transit, AM841 is even

more potent, with an EC50 of 0.001 mg/kg for slowing upper GI transit.[1]

Peripheral Restriction: The peripherally restricted nature of AM841 in mice is well-

documented. The brain-to-plasma ratio of the compound is a mere 0.05, indicating very

limited penetration of the blood-brain barrier.[1] This is further supported by the absence of

typical centrally mediated cannabinoid effects, such as analgesia, hypothermia, and

hypolocomotion, at doses that are highly effective in modulating gut motility.[1]

Rat Models
In vivo studies in rats have corroborated the findings from mouse models, demonstrating that

AM841 is a potent inhibitor of gastrointestinal motility with a favorable safety profile.

Gastrointestinal Motility: AM841 dose-dependently reduces gastric emptying and intestinal

transit in rats.[4][5] A dose of 0.1 mg/kg of AM841 was shown to have a comparable effect on

GI motility to a much higher dose (5 mg/kg) of the non-selective cannabinoid agonist WIN

55,212-2.[4][5]

Peripheral Restriction: Similar to the findings in mice, AM841 at a dose of 0.1 mg/kg did not

induce any of the characteristic signs of the cannabinoid tetrad (a battery of tests to assess

central cannabinoid activity), whereas WIN 55,212-2 produced significant central effects at

an equieffective dose for GI motility.[4][5]

Experimental Protocols
Measurement of Upper Gastrointestinal Transit in Mice
This protocol is adapted from the methodology described in Keenan et al., 2015.[1]

Animal Preparation: Male mice are fasted for 18-24 hours with free access to water.

Drug Administration: AM841 or vehicle is administered intraperitoneally (i.p.).
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Marker Administration: After a predetermined time following drug administration (e.g., 20

minutes), a non-absorbable marker (e.g., 0.1 mL of a 10% charcoal suspension in 5% gum

arabic) is administered by oral gavage.

Transit Measurement: After a set period (e.g., 15 minutes) following marker administration,

the mice are euthanized by cervical dislocation. The small intestine is carefully dissected

from the pyloric sphincter to the cecum.

Data Analysis: The total length of the small intestine and the distance traveled by the

charcoal marker are measured. The gastrointestinal transit is expressed as the percentage

of the total length of the small intestine that the marker has traversed.

Measurement of Colonic Transit in Mice (Bead Expulsion
Test)
This protocol is based on the methodology described in Keenan et al., 2015.[1]

Animal Preparation: Male mice are used without prior fasting.

Drug Administration: AM841 or vehicle is administered i.p.

Bead Insertion: At a specified time after drug administration, a small glass or plastic bead

(e.g., 3 mm diameter) is inserted into the distal colon to a depth of approximately 2 cm.

Observation: The mice are placed in individual cages, and the time taken to expel the bead

is recorded. A cut-off time (e.g., 120 minutes) is typically set.

Data Analysis: The latency to expel the bead is used as a measure of colonic transit time. An

increase in the expulsion time indicates a slowing of colonic motility.

Visualizing the Molecular and Experimental
Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT

language, illustrate the signaling pathway of AM841 and the experimental workflow for

assessing its in vivo effects.
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Caption: Signaling pathway of AM841 via the CB1 receptor.
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Caption: Experimental workflow for assessing GI motility.

Conclusion
AM841 represents a promising pharmacological tool and a potential therapeutic lead due to its

potent, peripherally restricted CB1 receptor agonism. The available data from mouse and rat

models consistently demonstrate its ability to significantly reduce gastrointestinal motility

without inducing the CNS side effects that have limited the clinical utility of other cannabinoid

agonists. While the data in mice is more comprehensive, particularly regarding its potency

(EC50), the findings in rats are in strong agreement. The lack of data in non-rodent species
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highlights an area for future research to further understand the translational potential of this

compound. The detailed experimental protocols and visual aids provided in this guide are

intended to facilitate further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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